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Compound of Interest

Compound Name: 4-Acetamidopiperidine

Cat. No.: B1270075

For Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary organic synthesis and medicinal chemistry, the strategic
selection of starting materials is paramount to the efficient construction of complex molecular
architectures. Among these, 4-acetamidopiperidine has emerged as a versatile and highly
valuable building block. Its unique structural features, combining a flexible piperidine scaffold
with a protected amine functionality, render it an ideal precursor for a diverse array of chemical
transformations. This technical guide provides an in-depth exploration of 4-
acetamidopiperidine's applications, supported by quantitative data, detailed experimental
protocols, and visual representations of its utility in the synthesis of biologically active

molecules.

Physicochemical Properties and Spectroscopic
Data

A thorough understanding of the physical and chemical properties of a starting material is
fundamental to its effective utilization. The key properties of 4-acetamidopiperidine are
summarized below, providing a foundational dataset for reaction planning and characterization.
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Property Value Reference

Molecular Formula C7H14N20 [1]

Molecular Weight 142.20 g/mol [1]

CAS Number 5810-56-0 [1]

IUPAC Name N-(piperidin-4-yl)acetamide [1]

Appearance White to off-white solid Inferred

Melting Point 148-151 °C Commercially available data
Boiling Point 338.5 °C at 760 mmHg Commercially available data

B Soluble in water, methanol,
Solubility Inferred from structure
and chloroform

Spectroscopic Data:

The structural integrity of 4-acetamidopiperidine can be confirmed through various
spectroscopic techniques. The following tables provide characteristic spectral data.

H NMR (400 MHz, CDCls)
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Chemical Shift (3)

Multiplicity Integration Assignment
Ppm
5.40 brs 1H NH (amide)
3.80 m 1H CH (piperidine C4)
CH: (piperidine
3.10 dt 2H 2 (Pip _
C2/C6, axial)
CH: (piperidine
2.65 td 2H 2 (Pip ]
C2/C6, equatorial)
1.95 s 3H CHs (acetyl)
CH: (piperidine
1.85 m 2H 2 (Pip
C3/C5, axial)
CH: (piperidine
1.40 m 2H 2 (Pip
C3/C5, equatorial)
1.35 brs 1H NH (piperidine)
13C NMR (100 MHz, CDCls)
Chemical Shift (d) ppm Assignment
169.8 C=0 (amide)
48.0 CH (piperidine C4)
45.5 CH:z (piperidine C2/C6)
32.5 CHz (piperidine C3/C5)
23.5 CHs (acetyl)

FT-IR (KBr Pellet)
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Wavenumber (cm~?) Assignment

3300-3500 N-H stretch (amide and piperidine)
2850-2950 C-H stretch (aliphatic)

1640 C=0 stretch (amide 1)

1550 N-H bend (amide II)

Key Synthetic Transformations and Experimental
Protocols

4-Acetamidopiperidine serves as a versatile substrate for a range of synthetic
transformations, primarily involving the secondary amine of the piperidine ring. The pre-existing
acetamide group often obviates the need for a separate protection step for the 4-amino
functionality, thereby streamlining synthetic sequences.

N-Arylation Reactions: Accessing Diverse Scaffolds

The formation of a carbon-nitrogen bond between the piperidine nitrogen and an aryl group is a
cornerstone of modern drug discovery, enabling the synthesis of compounds with a wide range
of pharmacological activities. The Buchwald-Hartwig amination and Ulimann condensation are

two of the most powerful methods to achieve this transformation.

1. Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is renowned for its broad substrate scope and

functional group tolerance.[2]
Experimental Protocol: Synthesis of N-(1-(4-methoxyphenyl)piperidin-4-yl)acetamide

To an oven-dried Schlenk tube are added 4-acetamidopiperidine (1.0 mmol, 142 mg), 1-
bromo-4-methoxybenzene (1.2 mmol, 224 mg), sodium tert-butoxide (1.4 mmol, 135 mg), and
a catalytic system comprising Pdz(dba)s (0.02 mmol, 18 mg) and a suitable phosphine ligand
such as Xantphos (0.04 mmol, 23 mg). The tube is evacuated and backfilled with argon.
Anhydrous toluene (5 mL) is then added, and the mixture is heated to 100 °C with stirring. The
reaction progress is monitored by TLC or LC-MS. Upon completion (typically 12-24 hours), the
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reaction is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of
Celite. The filtrate is concentrated under reduced pressure, and the crude product is purified by
flash column chromatography on silica gel to afford the desired N-arylated product.

Aryl Catalyst Temp . Yield
Entry . Base Solvent Time (h)
Halide System (°C) (%)
1-bromo-
4 Pdz(dba)
1 3/ NaOtBu Toluene 100 18 ~85
methoxy
Xantphos
benzene
4-
Pd(OAc)2 ]
2 chlorotol K3POa Dioxane 110 24 ~75
/ RuPhos
uene

2. Ullmann Condensation

A copper-catalyzed alternative, the Ullmann condensation, is particularly useful for the arylation
of amines with aryl iodides.

Experimental Protocol: Synthesis of N-(1-(4-methylphenyl)piperidin-4-yl)acetamide

A mixture of 4-acetamidopiperidine (1.0 mmol, 142 mg), 4-iodotoluene (1.1 mmol, 240 mg),
copper(l) iodide (0.1 mmol, 19 mg), L-proline (0.2 mmol, 23 mg), and potassium carbonate (2.0
mmol, 276 mg) in DMSO (5 mL) is heated to 90 °C under a nitrogen atmosphere. The reaction
is stirred for 24-48 hours until completion as monitored by TLC. After cooling to room
temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The
combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and
concentrated. The residue is purified by column chromatography to yield the N-arylated
product.
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Aryl Catalyst Temp . Yield
Entry . Base Solvent Time (h)
Halide System (°C) (%)
4-
) Cul / L-
1 iodotolue ) K2COs DMSO 90 36 ~70
proline
ne
Cul/
l-iodo-3-  N,N'-
2 nitrobenz  dimethyle Cs2COs Dioxane 100 24 ~65
ene thylenedi
amine

Acylation Reactions: Building Amide Linkages

Acylation of the piperidine nitrogen introduces an amide functionality, a common structural motif
in pharmaceuticals that can participate in hydrogen bonding and influence pharmacokinetic
properties.

Experimental Protocol: Synthesis of N-(1-benzoylpiperidin-4-yl)acetamide

To a solution of 4-acetamidopiperidine (1.0 mmol, 142 mg) and triethylamine (1.5 mmol, 0.21
mL) in anhydrous dichloromethane (10 mL) at O °C is added benzoyl chloride (1.1 mmol, 0.13
mL) dropwise.[3] The reaction mixture is allowed to warm to room temperature and stirred for
2-4 hours. The reaction is monitored by TLC. Upon completion, the reaction is quenched with
water, and the organic layer is separated. The aqueous layer is extracted with
dichloromethane. The combined organic layers are washed with saturated aqueous sodium
bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under
reduced pressure. The crude product is purified by recrystallization or column chromatography
to give the N-acylated piperidine.
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Acylating . .

Entry Base Solvent Temp (°C) Time (h) Yield (%)
Agent
Benzoyl Triethylami  Dichlorome

1 _ 0to RT 3 >90
chloride ne thane
Acetyl o Tetrahydrof

2 i Pyridine Oto RT 2 >95
chloride uran

Application in Drug Discovery: A Case Study in the
Synthesis of a SMYD3 Inhibitor

The utility of the 4-aminopiperidine scaffold, for which 4-acetamidopiperidine is a protected
precursor, is exemplified in the synthesis of potent and selective enzyme inhibitors. A notable
example is the development of covalent inhibitors of SMYD3 (SET and MYND domain-
containing protein 3), a lysine methyltransferase implicated in various cancers.[4][5][6]

The synthesis of the SMYD3 inhibitor EM127 starts from N-Boc-4-aminopiperidine, a closely
related derivative of 4-acetamidopiperidine.[4] The following workflow illustrates the key
steps, highlighting how the 4-aminopiperidine core is elaborated to the final active
pharmaceutical ingredient (API).
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Synthesis of Amide Intermediate

N-Boc-4-aminopiperidine 5-cyclopropylisoxazole-3-carboxylic_acid

Amide Coupling
(EDC, DIPEA, CH2CI2)

N-Boc Protected Amide

Deprotection and Acylation

Boc Deprotection
(HCI, MeOH)

Piperidine Amine Intermediate

Acylation with
2-chloroacetyl chloride

EM127
(SMYD3 Inhibitor)

Click to download full resolution via product page

Synthetic workflow for the SMYD3 inhibitor EM127.
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This synthetic route demonstrates the strategic use of the 4-aminopiperidine core. The initial
amide coupling is followed by deprotection of the piperidine nitrogen, which is then acylated
with a chloroacetyl group to introduce the reactive "warhead" for covalent inhibition of the target
enzyme.

Biological Significance: Targeting Key Signaling
Pathways

Molecules synthesized from 4-acetamidopiperidine and its derivatives have shown significant
activity against a range of therapeutic targets, including those involved in cancer, HIV, and
inflammatory diseases.

SMYD3 Signaling Pathway in Cancer

SMYD3 is an oncogenic driver that promotes cancer through the methylation of both histone
and non-histone proteins, leading to the activation of key signaling pathways such as the
Ras/Raf/MEK/ERK pathway.[7][8][9] Inhibition of SMYD3, as achieved by molecules like
EM127, can block these pro-cancerous signals.

EM127
(SMYD3 Inhibitor)

Inhibition

SMYD3 Regulation

Methylation MAP3K2

Methylation

Methylation

Histone H3/H4

Downstream Effects
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Role of SMYD3 in cancer signaling and its inhibition.

p38 MAP Kinase Signhaling Pathway
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The p38 mitogen-activated protein (MAP) kinases are key regulators of inflammatory
responses, and their inhibition is a therapeutic strategy for inflammatory diseases.[1][4][10][11]
[12] Piperidine-containing compounds have been developed as potent p38 MAP kinase
inhibitors.

Stress Stimuli MAPKKK osphorylation MKK3/6
(e.g., Cytokines, UV) (e.g., TAK1, ASK1) Phosphorylation

Inhibition

Phosphorylation _ ReRIGEIEENE [ .
p38 MAPK (e.g., MK2, ATF2) Inflammatory Response

p38 Inhibitor
(Piperidine-based)

Click to download full resolution via product page

The p38 MAP kinase signaling cascade and its inhibition.

CCRS5 Signaling in HIV-1 Entry

The C-C chemokine receptor type 5 (CCR5) is a crucial co-receptor for the entry of
macrophage-tropic strains of HIV-1 into host cells.[13][14][15][16] Small molecules that block
this receptor, such as Maraviroc, which features a piperidine-like tropane ring system, are
effective antiretroviral agents.
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Mechanism of HIV-1 entry via the CCRS5 co-receptor and its therapeutic blockade.

Conclusion
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4-Acetamidopiperidine is a highly versatile and economically important starting material in
organic synthesis. Its utility is underscored by its frequent appearance in the structure of
biologically active compounds and its amenability to a variety of robust and high-yielding
chemical transformations. This guide has provided a comprehensive overview of its properties,
key reactions with detailed protocols, and its application in the synthesis of targeted
therapeutics. For researchers and professionals in drug development, a deep understanding of
the chemistry of 4-acetamidopiperidine opens up a wealth of possibilities for the design and
synthesis of novel molecular entities with significant therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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